3-[(3,4-Dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid
Overview
Description
This compound, also known as CGP 52432, is a potent and selective GABA B antagonist . It has an empirical formula of C15H24Cl2NO4P and a molecular weight of 384.24 . It is a synthetic compound and is soluble in water to 10 mM .
Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C15H24Cl2NO4P . The InChI key for this compound is GJZVQXWEIYRHBE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid and is white to beige in color . It is soluble in water to 10 mM . It should be stored in a desiccated condition at a temperature of 2-8°C .Scientific Research Applications
- Summary of the Application: CGP 52432 is a potent and selective GABAB antagonist . It is used in neuroscience research to study the effects of GABA B receptor-mediated neurotransmission .
- Methods of Application or Experimental Procedures: The compound is soluble in water to 10 mM . It can be used in various experimental procedures such as voltage-clamp recording in mice neurons . The compound is typically prepared and used in solutions on the same day .
- Results or Outcomes: CGP 52432 has been used to study its effects on the simulation of the onset of status epilepticus (SE) in mice . It has been found to inhibit glycine overflow in the hippocampus .
properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24Cl2NO4P/c1-3-21-15(22-4-2)23(19,20)9-5-8-18-11-12-6-7-13(16)14(17)10-12/h6-7,10,15,18H,3-5,8-9,11H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZVQXWEIYRHBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)P(=O)(CCCNCC1=CC(=C(C=C1)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20161147 | |
Record name | CGP 52432 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid | |
CAS RN |
139667-74-6 | |
Record name | Cgp 52432 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139667746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CGP 52432 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CGP-52432 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZH667RFW5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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